molecular formula C13H16N6O B3795440 4-Methoxy-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine

4-Methoxy-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine

Cat. No.: B3795440
M. Wt: 272.31 g/mol
InChI Key: QCZJFIXZYHZOJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a methoxy group at the 4-position and a pyrazinylpiperazine moiety at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable leaving group.

    Attachment of the Pyrazinylpiperazine Moiety: The final step involves the coupling of the pyrazinylpiperazine moiety to the pyrimidine core. This can be achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a methoxy radical or other oxidized derivatives.

    Reduction: The pyrimidine ring and the pyrazinylpiperazine moiety can undergo reduction reactions to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxy radicals, while reduction may produce fully or partially reduced derivatives of the compound.

Scientific Research Applications

4-Methoxy-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The pyrazinylpiperazine moiety is known to interact with neurotransmitter receptors, while the pyrimidine core may inhibit certain enzymes or modulate signaling pathways. The exact mechanism depends on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-6-(4-piperazin-1-yl)pyrimidine: Similar structure but lacks the pyrazine ring.

    6-(4-Pyrazin-2-ylpiperazin-1-yl)pyrimidine: Similar structure but lacks the methoxy group.

    4-Methoxy-6-(4-methylpiperazin-1-yl)pyrimidine: Similar structure but has a methyl group instead of the pyrazine ring.

Uniqueness

4-Methoxy-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine is unique due to the presence of both the methoxy group and the pyrazinylpiperazine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-methoxy-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O/c1-20-13-8-11(16-10-17-13)18-4-6-19(7-5-18)12-9-14-2-3-15-12/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZJFIXZYHZOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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